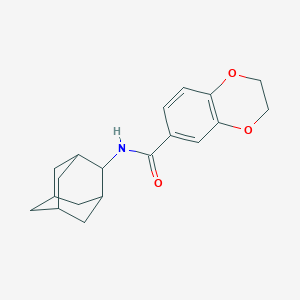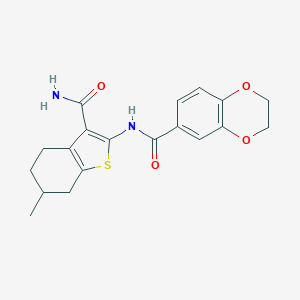![molecular formula C23H25N3O4 B250846 methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B250846.png)
methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate is a complex organic compound with a unique structure that combines benzofuran, piperazine, and benzoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Attachment of Piperazine: The piperazine ring is introduced via nucleophilic substitution reactions, often using ethyl piperazine as a starting material.
Coupling with Benzoate: The final step involves coupling the benzofuran and piperazine derivatives with methyl 4-aminobenzoate under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the carbonyl group in the benzofuran ring can lead to the formation of alcohol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Alcohol derivatives of the benzofuran ring.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, Methyl 3-[(1-benzofuran
Eigenschaften
Molekularformel |
C23H25N3O4 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
methyl 3-(1-benzofuran-2-carbonylamino)-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H25N3O4/c1-3-25-10-12-26(13-11-25)19-9-8-17(23(28)29-2)14-18(19)24-22(27)21-15-16-6-4-5-7-20(16)30-21/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
UYMHVLPCDVTYQH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4O3 |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B250763.png)
![3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250764.png)
![N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B250767.png)
![N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250768.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B250769.png)
![N-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250771.png)
![N-[4-[(2-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250772.png)
![4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B250773.png)

![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250777.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250779.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B250784.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250787.png)
